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Discovery and development of 18-Methoxycoronaridine

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An In-depth Technical Guide on the Discovery and Development of 18-Methoxycoronaridine (18-MC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

18-Methoxycoronaridine (18-MC), also known as **zolunicant**, is a synthetic derivative of the psychoactive alkaloid ibogaine.[1][2] It was developed in 1996 by researchers Stanley D. Glick and Martin E. Kuehne and their respective teams to retain the anti-addictive properties of ibogaine while eliminating its hallucinogenic, cardiotoxic, and other adverse effects.[1][2][3] Preclinical studies have consistently demonstrated 18-MC's efficacy in reducing the self-administration of a wide range of substances of abuse, including opioids, stimulants, nicotine, and alcohol.[4][5] Its primary mechanism of action is the selective antagonism of α 3 β 4 nicotinic acetylcholine receptors (nAChRs), which modulates the brain's reward pathways.[4][6][7] Having a favorable safety profile and promising preclinical data, 18-MC has progressed into clinical trials, positioning it as a significant candidate for the treatment of substance use disorders.[7][8]

Introduction: The Quest for Safer Anti-Addiction Therapeutics



Substance use disorders (SUDs) pose a formidable global health challenge, necessitating the development of novel pharmacotherapies with improved efficacy and safety. The naturally occurring alkaloid ibogaine has shown promise in treating addiction but is hampered by significant safety concerns, including hallucinogenic effects, tremors, and cardiotoxicity.[4][9] This created a clear rationale for developing a safer analog that could separate the anti-addictive efficacy from these hazardous side effects. 18-Methoxycoronaridine (18-MC) was engineered specifically to meet this need, emerging from a program designed to create structural variants of iboga alkaloids with a better therapeutic index.[5][10]

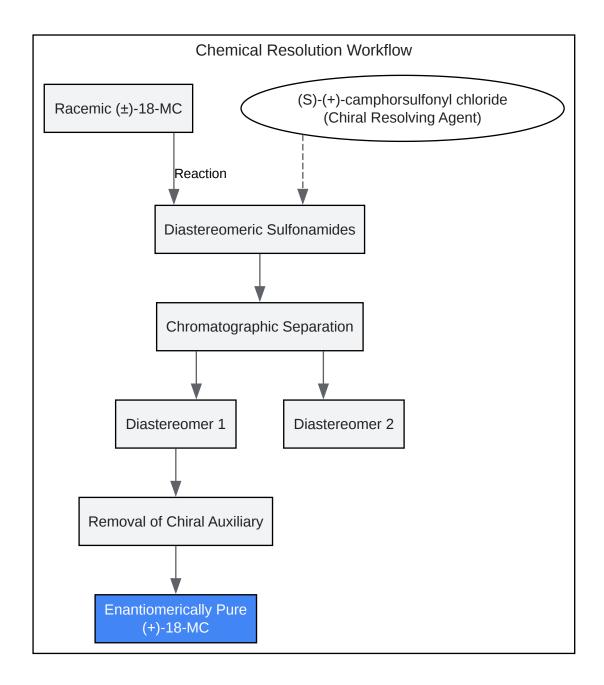
Discovery and Development Rationale

18-MC was invented in 1996 through a collaboration between the research team of pharmacologist Stanley D. Glick at Albany Medical College and the chemists Upul K. Bandarage and Martin E. Kuehne at the University of Vermont.[2] The development was spurred by findings that other ibogaine analogs, like coronaridine, possessed anti-addictive properties.[3][10] The goal was to create a congener that would not cause tremors or Purkinje cell damage, side effects observed with high doses of ibogaine.[4][5] 18-MC was identified as the most promising compound, demonstrating efficacy in reducing self-administration of morphine, cocaine, methamphetamine, nicotine, and alcohol in rat models, without affecting the intake of non-drug reinforcers like water.[4][5][11]

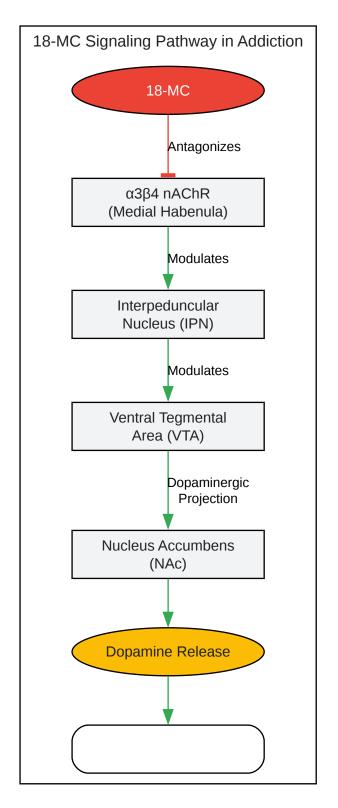
Synthesis of (+)-18-Methoxycoronaridine

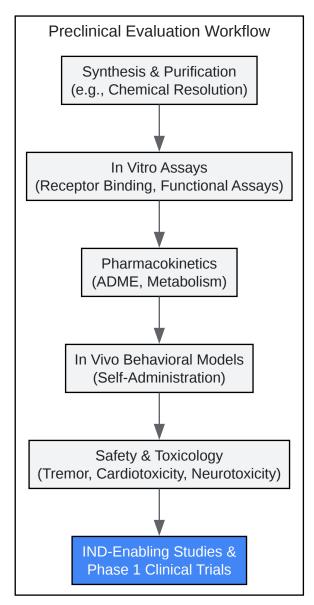
The therapeutically active enantiomer, (+)-18-methoxycoronaridine, is produced via a chemical resolution process. This method involves reacting the racemic free base with a chiral resolving agent, such as (S)-(+)-camphorsulfonyl chloride, to form diastereomeric sulfonamides. These diastereomers can then be separated using chromatography. The final step involves the removal of the chiral auxiliary to yield the enantiomerically pure (+)-18-MC.[6]











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